T-2 triol

Übersicht

Beschreibung

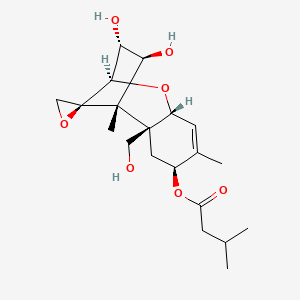

T-2 triol is a type A trichothecene mycotoxin produced by various Fusarium species. It is a secondary metabolite known for its potent toxic effects, including immunotoxicity, neurotoxicity, and reproductive toxicity. This compound is a derivative of T-2 toxin, which is one of the most toxic trichothecenes. The compound has a complex structure characterized by multiple hydroxyl groups, which contribute to its high reactivity and toxicity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: T-2 triol can be synthesized through the hydrolysis of T-2 toxin. The process involves the use of alkaline conditions to break down T-2 toxin into its metabolites, including this compound. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out at elevated temperatures to ensure complete hydrolysis.

Industrial Production Methods: Large-scale production of this compound involves the biosynthetic production of T-2 toxin using cultures of Fusarium sporotrichioides. The T-2 toxin is then subjected to alkaline hydrolysis to produce this compound. The separation and isolation of this compound from the reaction mixture are achieved using fast centrifugal partition chromatography, which allows for the efficient purification of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: T-2 triol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups in its structure.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The oxidation process converts the hydroxyl groups into carbonyl groups, resulting in the formation of ketones or aldehydes.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically converts carbonyl groups back into hydroxyl groups.

Substitution: Substitution reactions involving this compound often occur at the hydroxyl groups. Common reagents include acyl chlorides or alkyl halides, which replace the hydroxyl groups with acyl or alkyl groups, respectively.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce diketones, while reduction can yield polyols. Substitution reactions can result in the formation of esters or ethers .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity and Cellular Mechanisms

T-2 triol has been studied for its cytotoxic effects on various cell lines, particularly HepG2 liver cells. Research indicates that this compound exposure reduces cell viability in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for this compound have been identified at 0.12, 0.25, and 0.45 µM, demonstrating significant toxicity at low concentrations .

Table 1: IC50 Values for this compound and Related Compounds

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 0.12, 0.25, 0.45 |

| T-2 Toxin | 7.5, 15, 30 |

| Neo | 12.5, 25, 50 |

| T-2 Tetraol | 0.45, 0.9, 1.7 |

The cytotoxic effects are attributed to the induction of oxidative stress and the generation of reactive oxygen species (ROS). Studies have shown that exposure to this compound leads to increased ROS levels within cells, which correlates with cellular damage and apoptosis .

Oxidative Stress Induction

Oxidative stress is a critical factor in the toxicity profile of this compound. The compound has been shown to alter intracellular antioxidant levels significantly:

- Glutathione (GSH) : Exposure to this compound results in decreased GSH levels at certain concentrations, indicating a depletion of this crucial antioxidant .

- Catalase Activity : The enzyme catalase plays a vital role in decomposing hydrogen peroxide into water and oxygen. Studies indicate that this compound enhances catalase activity at lower concentrations but may inhibit it at higher doses .

Table 2: Effects of this compound on Antioxidant Enzymes

| Parameter | Effect at Low Concentration | Effect at High Concentration |

|---|---|---|

| GSH Levels | Decrease | Increase |

| Catalase Activity | Increase | Decrease |

| Superoxide Dismutase Activity | Increase | Increase |

Implications for Human Health and Safety

This compound's toxicity extends beyond laboratory settings; it poses risks in food safety and human health due to its presence in contaminated grains and animal feed. The compound has been linked to various health issues in humans and animals, including gastrointestinal disturbances and immune system suppression .

Case Study: Human Biomonitoring

A study analyzing urine samples from individuals exposed to contaminated food found traces of this compound among other metabolites. This highlights the potential for human exposure through dietary intake .

Potential Therapeutic Applications

Despite its toxicological profile, there is ongoing research into the potential therapeutic applications of this compound derivatives or analogs that may harness its biological activity without the associated toxicity. For instance:

Wirkmechanismus

The mechanism of action of T-2 triol involves the inhibition of protein synthesis and the induction of oxidative stress. This compound binds to the ribosome, preventing the elongation of the polypeptide chain during translation. This inhibition leads to the accumulation of incomplete proteins and triggers cellular stress responses.

This compound also generates reactive oxygen species, which cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The oxidative stress activates signaling pathways, such as the mitogen-activated protein kinase pathway, leading to apoptosis. Additionally, this compound can modulate the immune response by affecting cytokine production and immune cell function .

Vergleich Mit ähnlichen Verbindungen

T-2 triol is structurally and functionally similar to other type A trichothecenes, such as HT-2 toxin, neosolaniol, and T-2 tetraol. it has unique features that distinguish it from these compounds:

HT-2 Toxin: HT-2 toxin is a primary metabolite of T-2 toxin and shares similar toxic effects. this compound has additional hydroxyl groups, which enhance its reactivity and toxicity.

Neosolaniol: Neosolaniol is another type A trichothecene with a similar structure. This compound differs in the number and position of hydroxyl groups, affecting its chemical behavior and biological activity.

T-2 Tetraol: T-2 tetraol is a metabolite of T-2 toxin with four hydroxyl groups. .

Biologische Aktivität

T-2 triol, a metabolite of T-2 toxin, is a member of the trichothecene family of mycotoxins produced by various species of the Fusarium fungi. This compound has garnered significant attention due to its potent biological activity and toxicity in both animals and humans. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound, including its metabolic pathways, cytotoxic effects, and implications for health.

Metabolic Pathways

This compound is primarily formed through the hydroxylation of T-2 toxin. The metabolic pathways of T-2 include hydrolysis, hydroxylation, and glucuronidation:

- Hydrolysis : Converts T-2 to HT-2 toxin.

- Hydroxylation : Leads to the formation of 3′-OH-T-2 and subsequently this compound.

- Glucuronidation : Results in conjugates such as T-2-3-glucuronic acid.

Studies indicate that the metabolic conversion rates vary significantly among species. For instance, chickens show a lower capacity for T-2 metabolism compared to other animals, resulting in higher levels of unmetabolized T-2 in their systems .

Cytotoxic Effects

This compound exhibits notable cytotoxicity, primarily through the inhibition of protein synthesis. This mechanism involves:

- Binding to the 60S ribosomal subunit, inhibiting polypeptide chain initiation.

- Inducing oxidative stress, leading to lipid peroxidation and DNA damage.

The cytotoxic effects are particularly pronounced in rapidly proliferating cells such as those found in the gastrointestinal tract and bone marrow . In vitro studies have demonstrated that exposure to this compound can disrupt cellular functions and induce apoptosis in various cell lines .

Case Studies and Experimental Findings

-

Animal Studies :

- In white rabbits exposed to T-2 toxin for 32 days, significant liver damage was observed, alongside alterations in serum enzyme levels. Some rabbits exhibited severe immunotoxicity leading to death .

- A study on cats showed symptoms akin to alimentary toxic aleukia after T-2 exposure, including vomiting and dehydration .

- Human Biomonitoring :

- Cell Culture Studies :

Summary Table of Biological Activities

| Biological Activity | Mechanism | Observations/Findings |

|---|---|---|

| Protein Synthesis Inhibition | Binds to ribosomal subunits | Significant effects on proliferating cells |

| Oxidative Stress Induction | Production of reactive oxygen species | DNA damage and lipid peroxidation observed |

| Immunotoxicity | Alters immune response | Suppression of humoral and cell-mediated immunity in animal studies |

| Metabolic Conversion | Hydrolysis and hydroxylation | Variability among species; significant metabolites identified |

Eigenschaften

IUPAC Name |

[10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O7/c1-10(2)5-14(22)26-12-7-19(8-21)13(6-11(12)3)27-17-15(23)16(24)18(19,4)20(17)9-25-20/h6,10,12-13,15-17,21,23-24H,5,7-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAUKBBLCGQHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97373-21-2, 34114-98-2 | |

| Record name | [10,11-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | T2 Triol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035396 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.